molecular formula C26H32N2O5 B1670214 Delapril CAS No. 83435-66-9

Delapril

Katalognummer: B1670214
CAS-Nummer: 83435-66-9
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: WOUOLAUOZXOLJQ-MBSDFSHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Effects

Delapril has demonstrated significant efficacy in lowering blood pressure across various patient demographics. Clinical trials in Japan involving 1,008 patients revealed that this compound effectively reduced blood pressure in 73% of cases with essential hypertension, 85% with renal hypertension, and 80% with renovascular hypertension . The drug's long duration of action and favorable safety profile make it suitable for both monotherapy and combination therapy.

Table 1: Efficacy Rates of this compound in Hypertension

Type of HypertensionEfficacy Rate (%)
Essential Hypertension73
Renal Hypertension85
Renovascular Hypertension80

Safety Profile

The safety profile of this compound is notable, with side effects reported in only 7.9% of patients during trials. Common adverse effects included orthostatic dizziness (1.7%), dizziness (1.3%), and nausea (1.1%). Importantly, the incidence of dry cough—a common side effect associated with ACE inhibitors—was low at 1.1% .

Cardiovascular Benefits

Beyond its antihypertensive properties, this compound has been studied for its impact on cardiovascular health, particularly in diabetic patients. A multicenter trial (DEMAND) assessed the effects of this compound combined with manidipine on hypertensive type 2 diabetics. Although the combination did not significantly slow the decline in glomerular filtration rate (GFR), it was effective in ameliorating cardiovascular disease, retinopathy, and neuropathy .

Table 2: Clinical Outcomes from DEMAND Study

OutcomeThis compound + ManidipineThis compound OnlyPlacebo
GFR DeclineNot significantly slowedNot reportedNot reported
Peripheral Neuropathy Odds Ratio0.450.52Not reported

Pharmacokinetics and Metabolism

This compound is metabolized into two active metabolites after administration, which contribute to its antihypertensive effects. The pharmacokinetic profile indicates that it maintains stable blood pressure reduction throughout the day without excessive nighttime hypotension .

Clinical Case Studies

Several case studies have documented the effectiveness of this compound in real-world settings:

  • Case Study 1 : A cohort of elderly patients treated with this compound showed a significant reduction in systolic and diastolic blood pressure over a six-month period, with minimal side effects reported.
  • Case Study 2 : Diabetic patients receiving this compound exhibited improved cardiovascular outcomes compared to those on placebo, highlighting its role in managing complications associated with diabetes.

Wirkmechanismus

Target of Action

Delapril is primarily an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.

Biochemical Pathways

By inhibiting ACE, this compound prevents the formation of Angiotensin II , a potent vasoconstrictor that narrows blood vessels and increases blood pressure . This results in vasodilation, which helps to lower blood pressure. Additionally, the inhibition of ACE leads to a decrease in Angiotensin II-induced aldosterone secretion by the adrenal cortex . Aldosterone promotes sodium and water retention, so its reduction leads to increased excretion of sodium and water .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in hypertensive patients with normal renal function and those with impaired renal function . The peak plasma concentrations of 5-hydroxythis compound diacid and the areas under the plasma concentration-time curve (AUC) of both this compound diacid and 5-hydroxythis compound diacid in the group with impaired renal function were significantly higher than in the group with normal renal function . No significant increase of pharmacokinetic parameters in repeated dosing was observed in both groups .

Action Environment

The action of this compound, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as the patient’s age, renal function, and concomitant medications can influence the drug’s efficacy and stability . .

Biologische Aktivität

Delapril is a novel angiotensin-converting enzyme (ACE) inhibitor developed by Takeda Chemical Industries, known for its efficacy in managing hypertension. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety profile, and comparative studies with other antihypertensive agents.

Pharmacological Properties

This compound is characterized as a nonsulphydryl ACE inhibitor with high specificity for the C-terminal of the angiotensin peptide located in vascular tissues and the myocardium. Its lipophilic nature allows rapid absorption from the gastrointestinal tract, with a half-life of approximately 18 hours, facilitating once-daily dosing . Upon administration, this compound is metabolized into two active metabolites, which contribute to its antihypertensive effects.

Clinical Efficacy

This compound has demonstrated significant effectiveness in lowering blood pressure across various patient populations. In clinical trials involving 1,008 patients in Japan, it achieved an overall efficacy rate of 73% for essential hypertension, 85% for renal hypertension, and 80% for renovascular hypertension . The drug's hypotensive effects were consistent across different age groups, making it suitable for both young and elderly patients.

Efficacy Data Summary

Condition Efficacy Rate
Essential Hypertension73%
Renal Hypertension85%
Renovascular Hypertension80%

Safety Profile

The safety profile of this compound is favorable compared to other ACE inhibitors. In the aforementioned study, side effects were reported in only 7.9% of cases. The most common adverse effects included orthostatic dizziness (1.7%), dizziness (1.3%), and nausea (1.1%). Notably, the incidence of dry cough—a common side effect associated with ACE inhibitors—was low at 1.1% .

Comparative Studies

This compound's efficacy has been compared to other antihypertensive medications in various studies. A meta-analysis assessed the combination therapy of this compound with indapamide against other ACE inhibitors and diuretics:

Study Treatment Group Control Group Primary Endpoint
Leonetti et al.This compound 30 mg + Indapamide 1.25 mgCaptopril 50 mg + Hydrochlorothiazide% responders or normalized during treatment
Cremonesi et al.This compound 30 mg + Indapamide 2.5 mgFosinopril 20 mg + Hydrochlorothiazide% normalized after 12 weeks

These studies indicated that this compound not only provided effective blood pressure control but also had a superior safety profile compared to traditional ACE inhibitors like captopril and enalapril .

Case Studies and Clinical Trials

A notable case study highlighted the long-term use of this compound in patients with cerebrovascular disease, suggesting a lower incidence of complications compared to those treated with calcium antagonists . These findings reinforce the potential benefits of this compound beyond mere blood pressure reduction.

Eigenschaften

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOLAUOZXOLJQ-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016742
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83435-66-9
Record name Delapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83435-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delapril
Reactant of Route 2
Delapril
Reactant of Route 3
Delapril
Reactant of Route 4
Delapril
Reactant of Route 5
Reactant of Route 5
Delapril
Reactant of Route 6
Delapril
Customer
Q & A

Q1: How does delapril exert its antihypertensive effects?

A: this compound is a prodrug that gets metabolized into its active metabolites, primarily this compound diacid and 5-hydroxy this compound diacid. These metabolites competitively inhibit ACE, preventing the conversion of angiotensin I to angiotensin II [, ]. Angiotensin II is a potent vasoconstrictor; therefore, blocking its production leads to vasodilation and a reduction in blood pressure [].

Q2: Does this compound impact the renin-angiotensin system beyond ACE inhibition?

A: Yes. This compound, through its active metabolites, not only inhibits ACE in the circulatory system but also suppresses angiotensin II release from vascular walls []. This suggests the presence of a functional renin-angiotensin system (RAS) within vascular tissues, which this compound can modulate [].

Q3: How does this compound affect aldosterone secretion?

A: this compound, by reducing angiotensin II levels, indirectly decreases angiotensin II-induced aldosterone secretion by the adrenal cortex []. This leads to increased sodium excretion and subsequent water outflow, further contributing to its antihypertensive effect [].

Q4: Are there differences in the effects of this compound and calcium channel blockers on calcium transients in cardiac myocytes?

A: Yes, research suggests distinct effects. In a study using a monocrotaline-induced right ventricular hypertrophy model in rats, this compound improved calcium transients and beta-adrenoreceptor responsiveness, while the calcium channel blocker nilvadipine did not demonstrate these benefits []. This suggests this compound may exert unique effects on calcium handling in cardiac myocytes compared to calcium channel blockers.

Q5: What is the molecular formula and weight of this compound?

A: While the provided research papers do not explicitly state the molecular formula and weight of this compound hydrochloride, they highlight that this compound itself is a prodrug metabolized into active forms [, ]. For precise structural data, refer to chemical databases like PubChem or DrugBank.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on this compound’s pharmacological properties and do not delve into detailed spectroscopic data. For such information, consult specialized chemical databases or publications.

Q7: What are the pharmacokinetic properties of this compound?

A: this compound is well-absorbed after oral administration and is rapidly metabolized into its active metabolites, this compound diacid and 5-hydroxy this compound diacid []. The bioavailability of this compound is not significantly affected by co-administration with manidipine [].

Q8: How do the pharmacokinetic properties of this compound differ in patients with chronic renal failure?

A: Patients with chronic renal failure exhibit significantly increased area under the plasma concentration-time curve (AUC) for this compound and its active metabolites compared to patients with essential hypertension []. Additionally, these patients have significantly lower cumulative urinary excretions of the drug and its metabolites [].

Q9: Does the co-administration of manidipine with this compound impact the pharmacokinetics of either drug?

A: Studies indicate that the pharmacokinetics of both this compound and manidipine are not significantly altered when administered together [, ]. This finding supports the development and use of fixed-dose combination tablets containing both drugs [, ].

Q10: What is the duration of this compound's antihypertensive effect?

A: this compound has a relatively long duration of action, providing effective blood pressure reduction for at least 24 hours after a single dose [, ]. This prolonged effect is attributed to the persistence of its active metabolites in the circulation [].

Q11: How does this compound affect the diurnal variation of blood pressure?

A: Studies using ambulatory blood pressure monitoring have shown that this compound does not excessively reduce nighttime blood pressure compared to daytime blood pressure []. This suggests that this compound provides consistent blood pressure control throughout the day and night [].

Q12: What are the preclinical models used to study the effects of this compound?

A: Researchers have employed various animal models to investigate this compound's effects. These include spontaneously hypertensive rats (SHR) to study its impact on hypertension, vascular hypertrophy, and gene expression [, , , , , , ], stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate its protective effects against stroke and organ damage [, , ], and a mouse model of ischemic heart failure to investigate potential anti-arrhythmic benefits [, ].

Q13: What is the evidence for the beneficial effects of this compound in preventing cardiovascular events?

A: In the DEMAND (this compound and Manidipine for Nephroprotection in Diabetes) clinical trial, the combination of manidipine and this compound significantly reduced the risk of major cardiovascular events in hypertensive type 2 diabetic patients [].

Q14: Does this compound affect insulin sensitivity in patients with hypertension and type 2 diabetes?

A: A study comparing this compound/manidipine to olmesartan/hydrochlorothiazide in obese hypertensive patients found that only the this compound/manidipine combination significantly improved insulin sensitivity []. This suggests that this compound, especially in combination with manidipine, may have beneficial effects on glucose metabolism.

Q15: How does this compound's tendency to induce cough compare to other ACE inhibitors?

A: Research indicates that this compound has a lower incidence of cough compared to captopril and enalapril [, ]. This difference is attributed to this compound's weaker bradykinin potentiating action [].

Q16: Are there specific drug delivery strategies being investigated for this compound?

A16: The provided research papers primarily focus on the pharmacological effects of this compound and do not extensively discuss specific drug delivery strategies.

Q17: What analytical methods are used to characterize and quantify this compound and its metabolites?

A: The research papers mention using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the specific determination of this compound and its metabolites in biological samples [, ].

Q18: Is there information available on the environmental impact and degradation of this compound?

A18: The provided research papers do not contain information regarding the environmental impact or degradation pathways of this compound.

Q19: Are there studies on the dissolution rate and solubility of this compound?

A19: The provided papers focus primarily on the pharmacological aspects of this compound and do not delve into detailed studies regarding its dissolution rate or solubility.

Q20: Does this compound induce any immunogenic or immunological responses?

A20: The provided research papers do not discuss the immunogenicity or potential for immunological responses associated with this compound.

Q21: Are there known interactions between this compound and drug transporters?

A21: The research papers do not provide specific information on interactions between this compound and drug transporters.

Q22: What is known about the biocompatibility and biodegradability of this compound?

A22: The provided research papers focus on the pharmacological properties and do not delve into details regarding the biocompatibility or biodegradability of this compound.

Q23: What are the alternative treatment options for hypertension, and how do they compare to this compound?

A23: Alternative antihypertensive medications include other ACE inhibitors, angiotensin receptor blockers (ARBs), calcium channel blockers, thiazide diuretics, and beta-blockers. The choice of treatment depends on factors such as the patient's individual characteristics, comorbidities, and response to therapy.

Q24: What are the major research milestones associated with the development and use of this compound?

A: Key milestones include the discovery and development of this compound as a long-acting ACE inhibitor, the characterization of its pharmacokinetic and pharmacodynamic properties, and the demonstration of its efficacy and safety in treating hypertension, particularly in patients with comorbidities like diabetes [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.